Icotinib Hydrochloride
描述
Icotinib Hydrochloride is a potent and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It was approved in China by the SFDA in June 2011 for the treatment of EGFR+ Non-Small Cell Lung Cancer (NSCLC) . It exhibits encouraging efficacy and tolerability in patients with advanced NSCLC who failed previous chemotherapy .
Synthesis Analysis
Icotinib was first synthesized in 2002 by the company Betta Pharma . The US patent application for the preparation of icotinib and icotinib hydrochloride was filed on December 28, 2012, and granted on July 21, 2015 .Molecular Structure Analysis
The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its average molecular weight is 391.427 .Physical And Chemical Properties Analysis
The molecular formula of Icotinib Hydrochloride is C22H21N3O4 . Its molecular weight is 427.88 .科学研究应用
Enhancing Chemo- and Radiosensitivity in Cervical Cancer Treatment
- Scientific Field: Oncology, specifically Cervical Cancer Treatment .
- Application Summary: Icotinib Hydrochloride has been found to enhance the sensitivity of HeLa S3 cervical cancer cells to chemotherapy and radiotherapy .
- Methods of Application: The drug was applied to HeLa S3 cells, and its effects on cell proliferation, cell cycle distribution, apoptosis, and DNA damage response were measured using various assays .
- Results: The study found that Icotinib Hydrochloride significantly inhibited cell proliferation, redistributed the cell cycle, enhanced apoptosis, and impaired the DNA damage response of HeLa S3 cells following radiation or cisplatin treatment .
Treatment of Advanced Non-Small Cell Lung Cancer (NSCLC)
- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .
- Application Summary: Icotinib Hydrochloride has been used as a treatment for patients with advanced NSCLC .
- Methods of Application: In a phase I study, the drug was administered at doses ranging from 250 to 625 mg three times daily to patients with advanced NSCLC .
- Results: The study found that Icotinib Hydrochloride was well-tolerated at a maximum tolerated dose of 500 mg, and it showed favorable antitumor activity in patients with heavily pretreated, advanced NSCLC .
Higher-Dose Icotinib for Advanced Non-Small Cell Lung Cancer
- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .
- Application Summary: A phase I study evaluated the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and efficacy of higher-dose Icotinib in pretreated, advanced non-small cell lung cancer patients .
- Methods of Application: The study treated 26 patients with advanced NSCLC at doses of 250–625 mg three times daily .
- Results: The study demonstrated that higher-dose Icotinib was well-tolerated, with a maximum tolerated dose of 500 mg. Favorable antitumor activity and pharmacokinetic profile were observed in patients with heavily pretreated, advanced NSCLC .
Prognosis Prediction for Advanced EGFR-positive NSCLC Patients
- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .
- Application Summary: A study aimed to establish an effective scoring system to predict the one-year progression-free survival (PFS) of advanced NSCLC patients with EGFR mutations treated with Icotinib .
- Methods of Application: The study enrolled 208 consecutive patients with advanced EGFR-positive NSCLC treated with Icotinib. Baseline characteristics were collected within 30 days before Icotinib treatment .
- Results: The study developed an ABC-score consisting of three predictors: age, bone metastases, and carbohydrate antigen 19-9 (CA19-9). This score was found to be significantly effective as a prognostic tool for Icotinib in advanced NSCLC patients with EGFR mutations .
Higher-Dose Icotinib for Advanced NSCLC
- Scientific Field: Oncology, specifically Non-Small Cell Lung Cancer Treatment .
- Application Summary: A phase I study evaluated the maximum tolerated dose, dose-limiting toxicities, safety, pharmacokinetics, and efficacy of higher-dose Icotinib in pretreated, advanced non-small cell lung cancer patients .
- Methods of Application: The study treated 26 patients with advanced NSCLC at doses of 250–625 mg three times daily .
- Results: The study demonstrated that higher-dose Icotinib was well-tolerated, with a maximum tolerated dose of 500 mg. Favorable antitumor activity and pharmacokinetic profile were observed in patients with heavily pretreated, advanced NSCLC .
安全和危害
In case of exposure, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4.ClH/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20;/h1,3-5,12-15H,6-11H2,(H,23,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGXMJMUUJHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152859 | |
Record name | Icotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Icotinib Hydrochloride | |
CAS RN |
1204313-51-8 | |
Record name | Icotinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204313518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icotinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ICOTINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTD32I0J83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。